3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
- The reactivity of related compounds has been explored, demonstrating the potential for synthesizing a range of derivatives through reactions with carbonyl compounds. These studies highlight the synthetic versatility of such compounds, allowing for the generation of new molecules with potential application in drug development and material science (Mironovich et al., 2013). Further exploration of alkylation reactions has led to the synthesis of derivatives that could have applications in the development of new pharmaceuticals or as intermediates in organic synthesis (Mironovich et al., 2019).
Biological Activity
- Novel heterocycles, including triazine derivatives, have been synthesized and examined for their biological activities. These studies aim to discover compounds with potential therapeutic applications, such as antitumor agents or molecules with vascular relaxing effects. The synthesis of these heterocycles and the assessment of their biological activities are critical steps in the drug discovery process (Ueda et al., 1987).
Material Science Applications
- Research into the molecular solids from symmetrical bis(piperazine-2,5-diones) with open and closed monomer conformations demonstrates the potential of related compounds in material science. These studies provide insights into how the molecular structure affects the solid-state conformations, which could inform the design of new materials with specific properties (Polaske et al., 2009).
Properties
IUPAC Name |
3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-7-9-22-15(25)13-14(21(6)17(22)26)19-16-23(13)11-12(18(3,4)5)20-24(16)10-8-2/h7-8H,1-2,9-11H2,3-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVDYSFOHPSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.